molecular formula C37H49ClN2O9S2 B1193256 N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5

N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5

Cat. No. B1193256
M. Wt: 765.37
InChI Key: PEWXFUQTWHPFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5, is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Medicinal Significance

Benzothiazole and its derivatives, including those with polyethylene glycol (PEG) modifications like N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5, have significant medicinal importance. They are used globally in various therapeutic applications due to their wide range of biological activities. These compounds are known to exhibit antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, antitubercular, antimalarial, antiasthmatic, anthelmintic, photosensitizing, diuretic, analgesic, and other activities, highlighting their versatility in medical applications (Sharma et al., 2013).

Synthesis and Characterization

Benzothiazoles are crucial in biochemistry and medicinal chemistry due to their pharmaceutical and biological activity. The synthesis of benzothiazole compounds, including those related to green chemistry, has been a significant area of research. This includes methods involving condensation of 2-aminobenzenethiol with various chemicals and cyclization of thioamide or carbon dioxide (CO2) (Gao et al., 2020).

Molecular Mass Analysis

The analysis of molecular mass characteristics of benzothiazole derivatives, particularly those related to poly(ethylene oxide)s, is essential in understanding their properties. Techniques like matrix-assisted laser desorption-ionisation time-of-flight mass spectrometry (MALDI-TOF MS) and size exclusion chromatography (SEC) are used for this purpose (Mincheva et al., 2002).

Corrosion Inhibition

Some benzothiazole derivatives, due to their structural features, have been studied for their corrosion inhibiting effects against steel in acidic environments. This highlights their potential application in industrial settings (Hu et al., 2016).

Spectroscopic Characterization

The spectroscopic characterization of benzothiazole derivatives, including those with N-alkyl substitutions, is crucial for understanding their properties and potential applications in various fields like the synthesis of cyanine dyes (Pardal et al., 2002).

Mechanistic Action in Tumour Cells

Benzothiazoles, including 2-(4-aminophenyl)benzothiazoles, show potent and selective pharmacophores with novel mechanistic action towards various tumour cell lines. Their metabolic transformation and interactions with cellular components like cytochrome P450 isoforms play a crucial role in their antitumor activity (Dubey et al., 2006).

properties

Product Name

N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5

Molecular Formula

C37H49ClN2O9S2

Molecular Weight

765.37

IUPAC Name

3-[2-[2-[2-[2-[(1E,3E,5Z)-5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C37H48N2O9S2.ClH/c1-42-21-22-46-29-30-48-28-25-45-20-17-39-32-10-6-8-12-34(32)50-36(39)14-4-2-3-13-35-38(31-9-5-7-11-33(31)49-35)16-19-44-24-27-47-26-23-43-18-15-37(40)41;/h2-14H,15-30H2,1H3;1H

InChI Key

PEWXFUQTWHPFTH-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5
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N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5
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N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5
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N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5
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N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5
Reactant of Route 6
N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5

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